molecular formula C11H15BFNO5S B8119299 4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid

4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid

Cat. No.: B8119299
M. Wt: 303.12 g/mol
InChI Key: RRAADWYOZJDTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of palladium catalysts, such as in Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with aryl halides would yield biaryl compounds, while oxidation reactions would produce ketones or aldehydes.

Scientific Research Applications

4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound may interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(4-hydroxypiperidine-1-sulfonyl)phenylboronic acid is unique due to the presence of both a fluorine atom and a piperidine sulfonyl group. These functional groups confer distinct electronic and steric properties, making the compound particularly useful in specific synthetic and biological applications.

Properties

IUPAC Name

[4-fluoro-3-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO5S/c13-10-2-1-8(12(16)17)7-11(10)20(18,19)14-5-3-9(15)4-6-14/h1-2,7,9,15-17H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAADWYOZJDTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCC(CC2)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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